molecular formula C14H20O6 B1618198 Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate CAS No. 30965-26-5

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

Cat. No.: B1618198
CAS No.: 30965-26-5
M. Wt: 284.3 g/mol
InChI Key: DHQLHXKTPYFDCS-UHFFFAOYSA-N
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Description

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C19H30O8. This compound is a polymer and is related to 1,4-Butanediol, which is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol is synthesized industrially from acetylene, which reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . Another industrial method involves the conversion of maleic anhydride to the methyl maleate ester, which is then hydrogenated .

Industrial Production Methods

The industrial production of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate involves the polymerization of 1,4-butanediol with dimethyl terephthalate. This process typically requires high temperatures and the presence of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: Conversion to γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature.

    Dehydration: Formation of tetrahydrofuran (THF) at high temperatures.

    Dehydrogenation: Conversion to butyrolactone in the presence of soluble ruthenium catalysts at about 200°C.

Common Reagents and Conditions

    Phosphoric Acid: Used in the dehydration reaction to form THF.

    Ruthenium Catalysts: Used in the dehydrogenation reaction to form butyrolactone.

Major Products Formed

    γ-Butyrolactone (GBL): Formed through oxidation.

    Tetrahydrofuran (THF): Formed through dehydration.

    Butyrolactone: Formed through dehydrogenation.

Scientific Research Applications

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a solvent and in the synthesis of various chemical compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the manufacture of plastics, elastic fibers, and polyurethanes.

Mechanism of Action

The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in the synthesis of polyurethanes, the hydroxyl groups of butane-1,4-diol react with isocyanates to form urethane linkages . This reaction is facilitated by catalysts and occurs under specific temperature and pressure conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Butanediol
  • 1,3-Butanediol
  • 2,3-Butanediol
  • cis-Butene-1,4-diol
  • Succinic Acid

Uniqueness

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is unique due to its polymeric nature and its ability to undergo various chemical reactions to form important industrial products like γ-butyrolactone and tetrahydrofuran . Its versatility in industrial applications, particularly in the production of plastics and polyurethanes, sets it apart from other similar compounds.

Properties

IUPAC Name

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLHXKTPYFDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30965-26-5
Record name Butanediol-dimethyl terephthalate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30965-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90932427
Record name Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1)
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Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets; [Sigma-Aldrich MSDS]
Record name Dimethyl terephthalate 1,4-butanediol polymer
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CAS No.

30965-26-5, 144854-91-1
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol
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Record name Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1)
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Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol
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Synthesis routes and methods

Procedure details

25 pounds of dimethyl terephthalate and 16.2 pounds of 1,4-butanediol are charged to a melter and liquefied, thereby forming a solution wherein the 1,4-butanediol/dimethyl terephthalate mole ratio is 1.4/1.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
Reactant of Route 2
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
Reactant of Route 3
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
Reactant of Route 4
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
Reactant of Route 5
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
Reactant of Route 6
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate

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